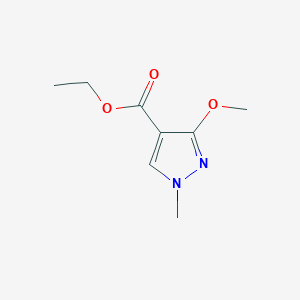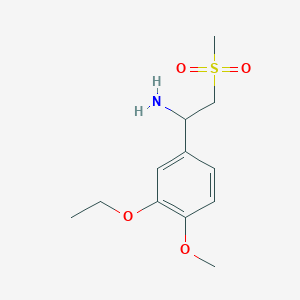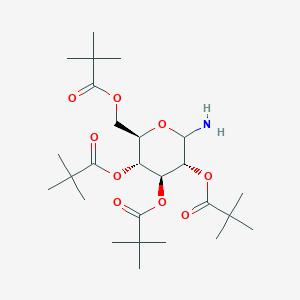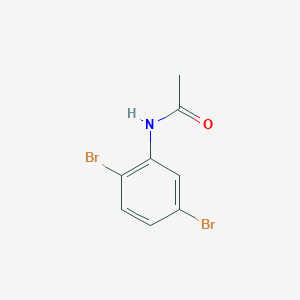
N-(2,5-dibromophenyl)acetamide
Vue d'ensemble
Description
N-(2,5-Dibromophenyl)acetamide is a chemical compound with the molecular formula C8H7Br2NO . It has a molecular weight of 292.96 . The IUPAC name for this compound is N-(2,5-dibromophenyl)acetamide .
Molecular Structure Analysis
The InChI code for N-(2,5-dibromophenyl)acetamide is 1S/C8H7Br2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2,5-dibromophenyl)acetamide include a molecular weight of 292.96 . Unfortunately, specific details such as melting point, boiling point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique
Synthesis of Aniline-Based Amides
One application involves the synthesis of aniline-based amides via palladium-catalyzed Suzuki cross-coupling reactions. “N-(2,5-dibromophenyl)acetamide” can react with different arylboronic acids to yield various tri-aryl acetamide derivatives in moderate to good yields. This process is tolerant of a variety of functional groups .
Potential Nonlinear Optical Material Uses
The compound has been studied for its potential use in nonlinear optical materials. The synthesis and reactivities of triphenyl acetamide analogs, including “N-(2,5-dibromophenyl)acetamide,” have been explored for this purpose .
Propriétés
IUPAC Name |
N-(2,5-dibromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGKGRZXBVALJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463515 | |
| Record name | N-(2,5-Dibromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dibromophenyl)acetamide | |
CAS RN |
25462-66-2 | |
| Record name | N-(2,5-Dibromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-(2,5-dibromophenyl)acetamide in the development of new materials for optoelectronic devices?
A: N-(2,5-dibromophenyl)acetamide serves as a crucial starting material for synthesizing a series of aniline-based amides with potential applications in optoelectronic devices, specifically as nonlinear optical (NLO) materials []. The two bromine atoms on the aromatic ring provide sites for further functionalization through palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of various arylboronic acids, leading to a diverse library of compounds with tailored electronic and optical properties.
Q2: How does the structure of N-(2,5-dibromophenyl)acetamide derivatives relate to their potential as NLO materials?
A: The study utilized density functional theory (DFT) calculations to investigate the NLO properties of the synthesized N-(2,5-dibromophenyl)acetamide derivatives []. These calculations revealed key information about the molecules' frontier molecular orbitals and reactivity descriptors, which are crucial for understanding their NLO behavior. The varied aryl groups introduced through the Suzuki coupling reactions significantly influence the electronic structure of the resulting molecules, ultimately impacting their NLO properties. This structure-property relationship highlights the importance of N-(2,5-dibromophenyl)acetamide as a versatile building block for developing new NLO materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



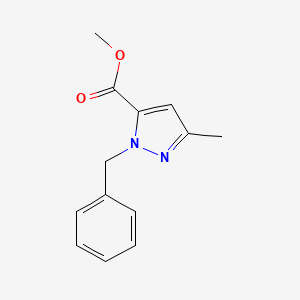
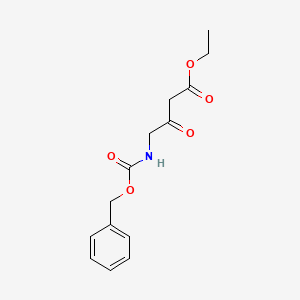

![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)
![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)
![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)



![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)
